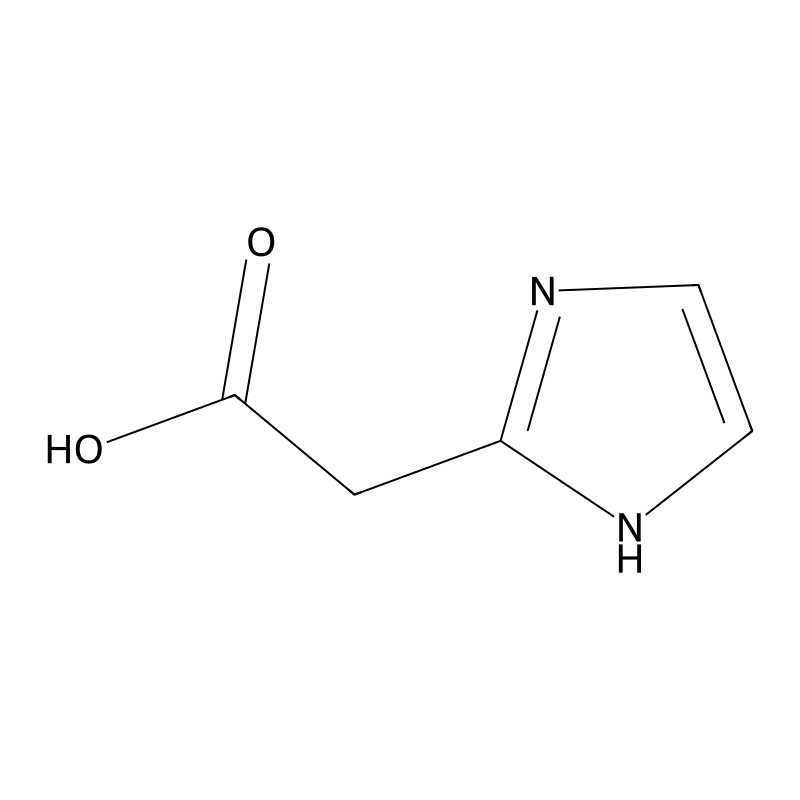

2-(1H-Imidazol-2-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Researchers have investigated 2-(1H-Imidazol-2-yl)acetic acid derivatives for their potential biological activities. Some studies have focused on their enzyme inhibitory properties, particularly targeting enzymes involved in certain diseases.PubChem:

Organic Chemistry

The molecule's structure and reactivity have piqued the interest of synthetic organic chemists. Studies have explored its synthesis and potential applications as a building block for more complex molecules.SCI finder:

Material Science

Some research has looked into the potential use of 2-(1H-Imidazol-2-yl)acetic acid derivatives in the development of new materials. This might involve incorporating the molecule into polymers or other materials to explore their properties.ScienceDirect:

2-(1H-Imidazol-2-yl)acetic acid is a monocarboxylic acid characterized by the presence of an imidazole ring, making it a unique compound in the realm of organic chemistry. Its molecular formula is , and it features an acetic acid moiety where one of the methyl hydrogens is substituted by an imidazol-2-yl group. This compound has garnered attention due to its potential biological activities and versatile chemical properties, particularly in medicinal chemistry and biological research .

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The imidazole ring can undergo electrophilic substitution, particularly at the nitrogen atoms, allowing for the introduction of various substituents.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler compounds.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction, which facilitate the transformation of functional groups while preserving the integrity of the imidazole structure .

Research indicates that 2-(1H-Imidazol-2-yl)acetic acid exhibits notable biological activities. It has been studied for its potential anticancer properties and its role in cardiovascular health. The imidazole ring contributes to its ability to interact with various biological macromolecules, influencing enzyme activity and receptor binding. This compound's unique structure allows it to engage in hydrogen bonding and electrostatic interactions, which are crucial for its biological efficacy .

Several synthesis methods have been developed for 2-(1H-Imidazol-2-yl)acetic acid:

- Direct Synthesis: Starting from imidazole, the compound can be synthesized through a reaction with chloroacetic acid under basic conditions.

- Multistep Synthesis: Involves the formation of intermediate compounds that are subsequently converted into 2-(1H-Imidazol-2-yl)acetic acid through various chemical transformations.

These methods highlight the versatility of synthetic routes available for producing this compound from readily accessible starting materials .

The applications of 2-(1H-Imidazol-2-yl)acetic acid span various fields:

- Medicinal Chemistry: Due to its biological activity, it is being explored as a potential therapeutic agent in treating cancer and cardiovascular diseases.

- Chemical Synthesis: Its unique structure allows it to serve as a building block in the synthesis of more complex molecules.

The compound's ability to interact with biological systems makes it a valuable candidate for further research and application development .

Studies on the interactions of 2-(1H-Imidazol-2-yl)acetic acid with biological macromolecules have demonstrated its capacity to form hydrogen bonds and engage in electrostatic interactions. These interactions are critical for its biological activity, influencing how it binds to enzymes and receptors. Research has focused on elucidating these mechanisms to enhance its efficacy as a therapeutic agent, particularly in targeting specific pathways involved in disease processes .

Several compounds share structural similarities with 2-(1H-Imidazol-2-yl)acetic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4,5-dihydro-1H-imidazol-2-ylamino)butanoic acid | Longer carbon chain compared to 2-(1H-imidazol-2-yl)acetic acid | Potentially different biological activities due to chain length |

| (4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride | Salt form of the compound | Enhanced solubility and stability |

| 2-(2-Nitro-1H-imidazol-1-yl)acetic acid | Contains a nitro group | Different reactivity patterns due to electron-withdrawing effects |

The uniqueness of 2-(1H-Imidazol-2-yl)acetic acid lies in its specific combination of an imidazole ring and amino acid structure, allowing for versatile interactions with various molecular targets that may not be present in similar compounds. Its distinct properties make it a valuable candidate in both research and application contexts .

Molecular Formula and Weight

2-(1H-Imidazol-2-yl)acetic acid possesses the molecular formula C₅H₆N₂O₂ and exhibits a molecular weight of 126.11 grams per mole [1]. The compound is registered under the Chemical Abstracts Service number 189502-92-9 and maintains the International Union of Pure and Applied Chemistry name of 2-(1H-imidazol-2-yl)acetic acid [1]. The exact mass of this compound has been calculated as 126.042927446 atomic mass units [1]. The molecular structure can be represented by the canonical Simplified Molecular Input Line Entry System notation C1=CN=C(N1)CC(=O)O, which clearly illustrates the connectivity between the imidazole ring and the acetic acid moiety [1].

Structural Characteristics and Functional Groups

The molecular architecture of 2-(1H-Imidazol-2-yl)acetic acid encompasses two primary functional components: an imidazole heterocyclic ring and a carboxylic acid group [1]. The imidazole ring constitutes a five-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1 and 3 positions according to standard nomenclature conventions [2]. This heterocyclic system exhibits aromatic character due to the presence of six π-electrons distributed across the planar ring structure [2].

The carboxylic acid functional group (-COOH) is directly attached to the 2-position of the imidazole ring through a methylene bridge, creating an acetic acid derivative [1] [3]. This structural arrangement classifies the compound as an imidazolyl carboxylic acid derivative, where the carboxylic acid chain contains two carbon atoms linked to the imidazole heterocycle [4]. The amphoteric nature of the molecule arises from the dual presence of the basic imidazole nitrogen atoms and the acidic carboxylic acid group [3] [2].

The imidazole ring demonstrates amphoteric properties, functioning both as an acid with a pKa value of approximately 14.5 and as a base with a pKa value of the conjugate acid around 7 [2]. The carboxylic acid group contributes acidic characteristics to the overall molecular behavior, enabling the compound to participate in proton transfer reactions and coordinate with metal ions [3].

Physical Properties

The physical characteristics of 2-(1H-Imidazol-2-yl)acetic acid reflect its molecular structure and functional group composition. Related imidazole acetic acid derivatives typically appear as white to light yellow crystalline powders or crystalline solids at room temperature [5] [6]. The compound demonstrates good solubility in water and polar organic solvents, attributed to the presence of both the polar imidazole ring and the hydrophilic carboxylic acid group [6] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 126.11 g/mol | [1] |

| Physical State | Crystalline solid | [5] |

| Solubility | Soluble in water and polar solvents | [6] |

| Color | White to light yellow | [5] |

Similar imidazole acetic acid compounds exhibit melting points ranging from 217-258°C with decomposition, indicating thermal stability within this temperature range [5] [8]. The predicted density for related structures falls within 1.33-1.43 g/cm³, while predicted boiling points range from 392-447°C [5] [8]. These physical properties reflect the intermolecular hydrogen bonding capabilities of both the imidazole nitrogen atoms and the carboxylic acid functionality.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of imidazole acetic acid derivatives reveals characteristic chemical shift patterns for both proton and carbon-13 nuclei. Proton nuclear magnetic resonance spectra of imidazole-containing acetic acid compounds typically display signals for the imidazole ring protons in the aromatic region between 7.0-8.5 parts per million [9] [10]. The methylene protons adjacent to the carboxylic acid group appear as a singlet around 4.5-4.8 parts per million [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework. The carboxylic acid carbonyl carbon resonates in the characteristic region around 170-180 parts per million [11]. The imidazole ring carbons appear in distinct regions, with the carbon atoms at positions 2, 4, and 5 of the imidazole ring showing chemical shifts between 118-140 parts per million [11]. The methylene carbon linking the imidazole ring to the carboxylic acid group typically resonates around 50-55 parts per million [11].

Tautomerization phenomena in imidazole derivatives can be monitored through nuclear magnetic resonance spectroscopy, as the chemical shifts of carbon atoms in the imidazole ring are sensitive to the tautomeric form present [12] [13]. Three-bond carbon-hydrogen coupling constants provide quantitative information about tautomeric populations, with the equation XII ≈ 1.705 - 0.164 ³J(C5,H2)obs enabling calculation of tautomer fractions [12].

Mass Spectrometry

Mass spectrometric analysis of imidazole acetic acid derivatives provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 126 for 2-(1H-Imidazol-2-yl)acetic acid, corresponding to the protonated molecular ion [M+H]⁺ [1]. Characteristic fragmentation patterns include loss of the carboxylic acid group (loss of 45 mass units) and cleavage of the methylene bridge connecting the imidazole ring to the acetic acid moiety [14].

Electrospray ionization mass spectrometry studies of related imidazole derivatives demonstrate common fragmentation pathways involving the removal of the imidazole ring and subsequent breakdown of the remaining molecular framework [14]. In-source fragmentation techniques reveal multiple fragment ions that provide structural information about the connectivity between functional groups [14]. The relatively stable imidazole ring system often remains intact during gentle ionization conditions, while the aliphatic portions undergo preferential fragmentation [14].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the functional groups present in 2-(1H-Imidazol-2-yl)acetic acid. The carboxylic acid group exhibits a strong absorption around 1700-1740 wavenumbers corresponding to the carbonyl stretching vibration [15] [11]. The hydroxyl group of the carboxylic acid produces a broad absorption band in the 2500-3500 wavenumbers region due to hydrogen bonding interactions [11].

The imidazole ring contributes several characteristic absorption bands in the infrared spectrum. The carbon-nitrogen stretching vibrations appear in the 1400-1600 wavenumbers region, while the aromatic carbon-hydrogen stretching occurs around 3000-3200 wavenumbers [11]. The nitrogen-hydrogen stretching vibration of the imidazole ring typically appears as a medium intensity band around 3100-3400 wavenumbers [11].

From Imidazole and Acetic Acid Derivatives

The most widely employed synthetic approach for 2-(1H-Imidazol-2-yl)acetic acid involves direct N-alkylation of imidazole with various acetic acid derivatives. The solvent-free N-alkylation method represents a significant advancement in green chemistry approaches for this compound [1] [2]. This environmentally friendly protocol utilizes imidazole and tert-butyl chloroacetate in the presence of powdered potassium carbonate as a base, proceeding without organic solvents.

The reaction mechanism involves nucleophilic attack by the imidazole nitrogen on the electrophilic carbon of tert-butyl chloroacetate, forming imidazol-1-yl-acetic acid tert-butyl ester as an intermediate [1]. The ester intermediate is subsequently isolated through water suspension and filtration, eliminating the need for conventional solvent evaporation and recrystallization steps. The final step involves aqueous hydrolysis to yield imidazol-1-yl-acetic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt with high purity (di-acid impurity less than 0.5%) [1].

Alternative acetic acid derivative approaches include the use of methyl chloroacetate and benzyl chloroacetate. The methyl chloroacetate method involves reaction with imidazole in refluxing solvent systems, followed by hydrolysis to produce the target compound [2]. However, this approach presents challenges in aqueous workup procedures and typically yields lower overall efficiency compared to the tert-butyl ester route.

Non-aqueous ester cleavage methodology has been developed using titanium tetrachloride for selective cleavage of tert-butyl ester groups [2]. This approach involves treating imidazol-1-yl-acetic acid tert-butyl ester with titanium tetrachloride in dichloromethane at low temperatures (-15°C to 0°C), followed by quenching with isopropyl alcohol. This method directly produces the hydrochloride salt in the same reaction vessel, avoiding aqueous workup procedures and achieving yields of 83% [2].

N-Alkylation Approaches

N-alkylation represents the fundamental chemical transformation underlying most synthetic routes to 2-(1H-Imidazol-2-yl)acetic acid derivatives. The regioselectivity of N-alkylation in imidazole systems has been extensively studied, with factors including substrate electronics, alkylating agent properties, and reaction medium significantly affecting product distributions [3].

Base-mediated N-alkylation typically employs strong bases such as potassium carbonate, sodium hydride, or cesium carbonate to deprotonate the imidazole nitrogen, enhancing nucleophilicity for subsequent alkylation reactions [1] [4]. The choice of base affects both reaction rate and selectivity, with potassium carbonate providing optimal balance between reactivity and handling convenience for industrial applications.

Alkylating agent selection significantly impacts reaction efficiency and product purity. Tert-butyl chloroacetate offers advantages including reduced steric hindrance compared to tert-butyl bromoacetate, lower cost, and compatibility with solvent-free conditions [2]. Methyl chloroacetate provides a more economical alternative but requires careful optimization of reaction conditions to achieve acceptable yields .

Mechanistic considerations indicate that N-alkylation of imidazole proceeds through an SE2' mechanism when the free base is involved, while imidazole anions follow SE2cB kinetics [3]. The presence of electron-withdrawing groups in specific positions can influence the preferred site of alkylation, with steric and polar factors determining product ratios in unsymmetrical imidazole systems.

Multicomponent Reaction Strategies

One-pot multicomponent condensation reactions have emerged as efficient synthetic strategies for constructing imidazole-containing compounds, though these approaches typically target more complex substituted imidazole derivatives rather than the specific 2-(1H-Imidazol-2-yl)acetic acid structure [6] [7] [8].

Benzil-based multicomponent reactions involve condensation of benzil (1,2-diphenyl-1,2-ethanedione) with aldehydes, ammonium acetate, and primary amines to produce highly substituted imidazole derivatives [6] [9]. These reactions typically proceed under microwave irradiation or conventional heating in ethanol, achieving yields of 70-94% within reaction times of 15-35 minutes under optimized conditions [10].

Catalyst systems for multicomponent synthesis include p-toluenesulfonic acid, zinc powder in acetic acid, urea/hydrogen peroxide complexes, and various heterogeneous catalysts [6] [11] [8]. The choice of catalyst affects reaction efficiency, product selectivity, and environmental impact, with recent emphasis on developing recyclable and environmentally benign catalyst systems.

Mechanistic pathways in multicomponent reactions typically involve initial imine formation between aldehydes and amines, followed by condensation with 1,2-diketones and cyclization with ammonium acetate as the nitrogen source [7] [8]. While these approaches demonstrate high synthetic efficiency, they generally produce tetrasubstituted imidazole products rather than the simpler 2-(1H-Imidazol-2-yl)acetic acid target structure.

Biocatalytic Synthesis Methods

Enzymatic Conversion from L-Histidine

Membrane-bound L-amino acid deaminase systems represent a promising biocatalytic approach for producing imidazole-4-acetic acid from L-histidine as a starting material [12]. The enzymatic conversion involves Escherichia coli whole-cell biocatalysts expressing membrane-bound L-amino acid deaminase from Proteus vulgaris, which converts L-histidine to imidazole-4-pyruvic acid as an intermediate.

Two-step biocatalytic process involves initial oxidative deamination of L-histidine to form imidazole-4-pyruvic acid, followed by hydrogen peroxide-mediated decarboxylation to produce imidazole-4-acetic acid [12]. Under optimized conditions, this system can produce 34.97 millimolar imidazole-4-acetic acid from 50 millimolar L-histidine substrate, achieving a conversion yield of 69.9%.

Reaction optimization parameters include pH control, temperature regulation, substrate concentration, and hydrogen peroxide dosing. The optimal pH range typically falls between 7.0 and 8.0, with reaction temperatures maintained at 37°C for maximum enzyme activity [12]. Substrate concentrations above 50 millimolar can lead to substrate inhibition, while hydrogen peroxide concentrations require careful optimization to balance decarboxylation efficiency with enzyme stability.

Advantages of enzymatic conversion include environmental friendliness, mild reaction conditions, and high selectivity for the desired product [12]. The biocatalytic approach eliminates the need for harsh chemical reagents and operates under physiological conditions, making it particularly suitable for pharmaceutical applications where product purity and environmental considerations are paramount.

Microbial Production Systems

Alkane-oxidizing bacterial strains have demonstrated capability for biotransformation of N-(2-alkylamino-4-phenylimidazol-1-yl)-acetamides to produce imidazol-2-yl amino acids through oxidation of alkyl side chains [13] [14]. Fifteen bacterial strains, including Gordonia rubropertincta, Gordonia terrae, Nocardia asteroides, and Rhodococcus erythropolis species, have shown significant activity in these biotransformations.

Biotransformation pathway mechanisms involve monoterminal oxidation of alkyl chains through alcohol and aldehyde intermediates to produce corresponding carboxylic acids [13]. The most common pathway proceeds through initial hydroxylation of the terminal methyl group, followed by oxidation to aldehyde and finally to carboxylic acid functionality. This pathway effectively converts N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide to 1-acetylamino-4-phenylimidazol-2-yl-6-aminohexanoic acid and shorter chain derivatives.

Optimization of microbial systems requires careful selection of carbon sources for bacterial growth, with shorter-chain n-alkanes (C6, C8) proving more effective than longer-chain alkanes (C14) for inducing the necessary oxidative enzymes [13]. The addition of n-alkane supplements during biotransformation periods can further enhance product yields and conversion efficiency.

Strain-specific product patterns demonstrate varying selectivity among different bacterial species [13]. Rhodococcus erythropolis SBUG 251 produces exclusively 1-acetylamino-4-phenylimidazol-2-yl-6-aminohexanoic acid, while Nocardia asteroides SBUG 175 generates primarily 1-amino-4-phenylimidazol-2-yl-4-aminobutanoic acid, indicating potential for developing strain-specific production systems for targeted pharmaceutical intermediates.

Scale-up Considerations and Industrial Production

Heat transfer optimization represents a critical challenge in scaling from laboratory to industrial production of 2-(1H-Imidazol-2-yl)acetic acid [15]. Laboratory-scale reactions typically rely on standard heating methods, while industrial processes require sophisticated heat exchange systems to ensure temperature uniformity and prevent hot spot formation. Jacketed reactors, external heat exchangers, and circulation systems become essential for maintaining consistent reaction conditions across large volumes.

Mass transfer considerations become increasingly important as reaction volumes increase from milliliter to cubic meter scales [15]. Efficient mixing systems, including industrial-grade agitators, baffles, and circulation pumps, are necessary to ensure complete reagent contact and uniform concentration distributions. Dead zones and poor mixing can lead to incomplete conversions and reduced product quality in large-scale operations.

Safety protocol implementation requires comprehensive evaluation of all hazardous materials and reaction conditions [15]. The handling of bases such as potassium carbonate, organic chlorides like tert-butyl chloroacetate, and strong acids including hydrochloric acid necessitates specialized equipment, containment systems, and emergency response procedures. Hydrogen gas generation in certain reaction pathways requires particular attention to explosion prevention and gas handling systems.

Environmental impact mitigation becomes a central consideration for industrial production, encompassing solvent recovery systems, waste treatment facilities, and emission control technologies [1] [16]. The solvent-free synthetic approaches offer significant advantages in this regard, eliminating or substantially reducing the environmental burden associated with organic solvent use and disposal.

Process control automation involves implementation of computerized monitoring and control systems for critical parameters including temperature, pressure, pH, and reagent addition rates [15]. Real-time analytical monitoring using techniques such as online high-performance liquid chromatography enables immediate process adjustments and ensures consistent product quality throughout extended production campaigns.

Economic optimization factors include raw material costs, energy consumption, equipment depreciation, labor requirements, and waste disposal expenses. The development of continuous processing methods, as demonstrated in related pharmaceutical intermediate production, can offer significant advantages in terms of consistent product quality, reduced labor costs, and improved overall economics [15].